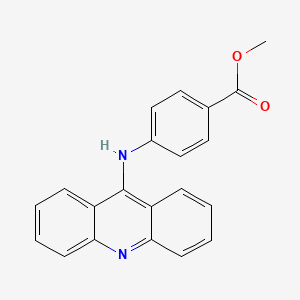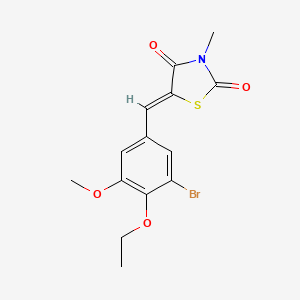![molecular formula C19H16N2O7 B11641977 dimethyl 5-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}benzene-1,3-dicarboxylate](/img/structure/B11641977.png)
dimethyl 5-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}benzene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-DIMETHYL 5-[(2E)-3-(3-NITROPHENYL)PROP-2-ENAMIDO]BENZENE-1,3-DICARBOXYLATE is a complex organic compound with a unique structure that includes both aromatic and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL 5-[(2E)-3-(3-NITROPHENYL)PROP-2-ENAMIDO]BENZENE-1,3-DICARBOXYLATE typically involves multiple steps, starting with the preparation of the core benzene ring structure. The key steps include:
Nitration: Introduction of the nitro group to the benzene ring using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Amidation: Formation of the amide linkage through the reaction of an amine with a carboxylic acid derivative.
Esterification: Conversion of carboxylic acids to esters using alcohols in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-DIMETHYL 5-[(2E)-3-(3-NITROPHENYL)PROP-2-ENAMIDO]BENZENE-1,3-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Substitution: Chlorine (Cl2) or sulfuric acid (H2SO4).
Major Products
Reduction: Formation of 1,3-DIMETHYL 5-[(2E)-3-(3-AMINOPHENYL)PROP-2-ENAMIDO]BENZENE-1,3-DICARBOXYLATE.
Hydrolysis: Formation of 1,3-DIMETHYL 5-[(2E)-3-(3-NITROPHENYL)PROP-2-ENAMIDO]BENZENE-1,3-DICARBOXYLIC ACID.
Applications De Recherche Scientifique
1,3-DIMETHYL 5-[(2E)-3-(3-NITROPHENYL)PROP-2-ENAMIDO]BENZENE-1,3-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-DIMETHYL 5-[(2E)-3-(3-NITROPHENYL)PROP-2-ENAMIDO]BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-DIMETHYL 5-[(2E)-3-(3-AMINOPHENYL)PROP-2-ENAMIDO]BENZENE-1,3-DICARBOXYLATE: Similar structure but with an amino group instead of a nitro group.
1,3-DIMETHYL 5-[(2E)-3-(3-HYDROXYPHENYL)PROP-2-ENAMIDO]BENZENE-1,3-DICARBOXYLATE: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
1,3-DIMETHYL 5-[(2E)-3-(3-NITROPHENYL)PROP-2-ENAMIDO]BENZENE-1,3-DICARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C19H16N2O7 |
|---|---|
Poids moléculaire |
384.3 g/mol |
Nom IUPAC |
dimethyl 5-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C19H16N2O7/c1-27-18(23)13-9-14(19(24)28-2)11-15(10-13)20-17(22)7-6-12-4-3-5-16(8-12)21(25)26/h3-11H,1-2H3,(H,20,22)/b7-6+ |
Clé InChI |
JGXXCOURAZHGCH-VOTSOKGWSA-N |
SMILES isomérique |
COC(=O)C1=CC(=CC(=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(N-Benzylbenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11641899.png)
![(5Z)-3-(4-chlorobenzyl)-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11641900.png)
![(5E)-1-(2-fluorophenyl)-5-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11641911.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641917.png)

![Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-{[2-(prop-2-EN-1-yloxy)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11641935.png)
![6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B11641942.png)
![4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641954.png)
![3-(2-Methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11641959.png)
![5-[5-[(2-Butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid](/img/structure/B11641961.png)
![4-({4-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzamide](/img/structure/B11641965.png)

![(2Z)-2-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11641974.png)
![1-[(4-Nitrophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B11641984.png)
